molecular formula C21H16ClNOS B4075425 2-chloro-N-9H-fluoren-2-yl-5-(methylthio)benzamide

2-chloro-N-9H-fluoren-2-yl-5-(methylthio)benzamide

Cat. No. B4075425
M. Wt: 365.9 g/mol
InChI Key: KAELJZUHILUFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-9H-fluoren-2-yl-5-(methylthio)benzamide is a chemical compound that belongs to the class of fluorene derivatives. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-9H-fluoren-2-yl-5-(methylthio)benzamide is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway (Chen et al., 2012).
Biochemical and Physiological Effects:
2-chloro-N-9H-fluoren-2-yl-5-(methylthio)benzamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells (Chen et al., 2012). It has also been shown to exhibit fluorescence properties, making it a potential candidate for use as a fluorescent probe (Wang et al., 2013).

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-9H-fluoren-2-yl-5-(methylthio)benzamide in lab experiments is its potential anti-tumor activity. It has been shown to exhibit potent anti-tumor activity against various cancer cell lines, making it a potential candidate for further development as an anti-cancer drug. One of the limitations of using this compound is its low yield during the synthesis process, which may limit its availability for use in experiments.

Future Directions

There are several future directions for the research on 2-chloro-N-9H-fluoren-2-yl-5-(methylthio)benzamide. One potential direction is to further investigate its anti-tumor activity and develop it as a potential anti-cancer drug. Another potential direction is to explore its use as a fluorescent probe for the detection of other metal ions in water samples. Additionally, further research could be conducted to optimize the synthesis method and improve the yield of this compound.
Conclusion:
In conclusion, 2-chloro-N-9H-fluoren-2-yl-5-(methylthio)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and explore its various applications.

Scientific Research Applications

2-chloro-N-9H-fluoren-2-yl-5-(methylthio)benzamide has been studied extensively for its potential applications in various fields of science. It has been reported to exhibit anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer (Chen et al., 2012). It has also been investigated for its potential use as a fluorescent probe for the detection of mercury ions in water samples (Wang et al., 2013).

properties

IUPAC Name

2-chloro-N-(9H-fluoren-2-yl)-5-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNOS/c1-25-16-7-9-20(22)19(12-16)21(24)23-15-6-8-18-14(11-15)10-13-4-2-3-5-17(13)18/h2-9,11-12H,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAELJZUHILUFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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